

# Spectroscopic characterization of Methyl 4-Hydroxyquinoline-2-carboxylate

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## Compound of Interest

Compound Name:	Methyl 4-Hydroxyquinoline-2-carboxylate
CAS No.:	7101-89-5
Cat. No.:	B3021628

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An In-depth Technical Guide to the Spectroscopic Characterization of **Methyl 4-Hydroxyquinoline-2-carboxylate**

## Foreword: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its presence in numerous natural alkaloids and synthetic compounds has led to the development of a wide array of therapeutic agents, from antimalarials like chloroquine to broad-spectrum antibiotics such as ciprofloxacin.[2][3] The versatility of the quinoline nucleus, which allows for extensive functionalization, enables chemists to fine-tune the pharmacological profiles of drug candidates, impacting their efficacy, target selectivity, and safety.[2][4] Compounds based on this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[4][5]

**Methyl 4-Hydroxyquinoline-2-carboxylate** is a key intermediate in the synthesis of more complex quinoline derivatives.[6] As such, its unambiguous structural confirmation and purity

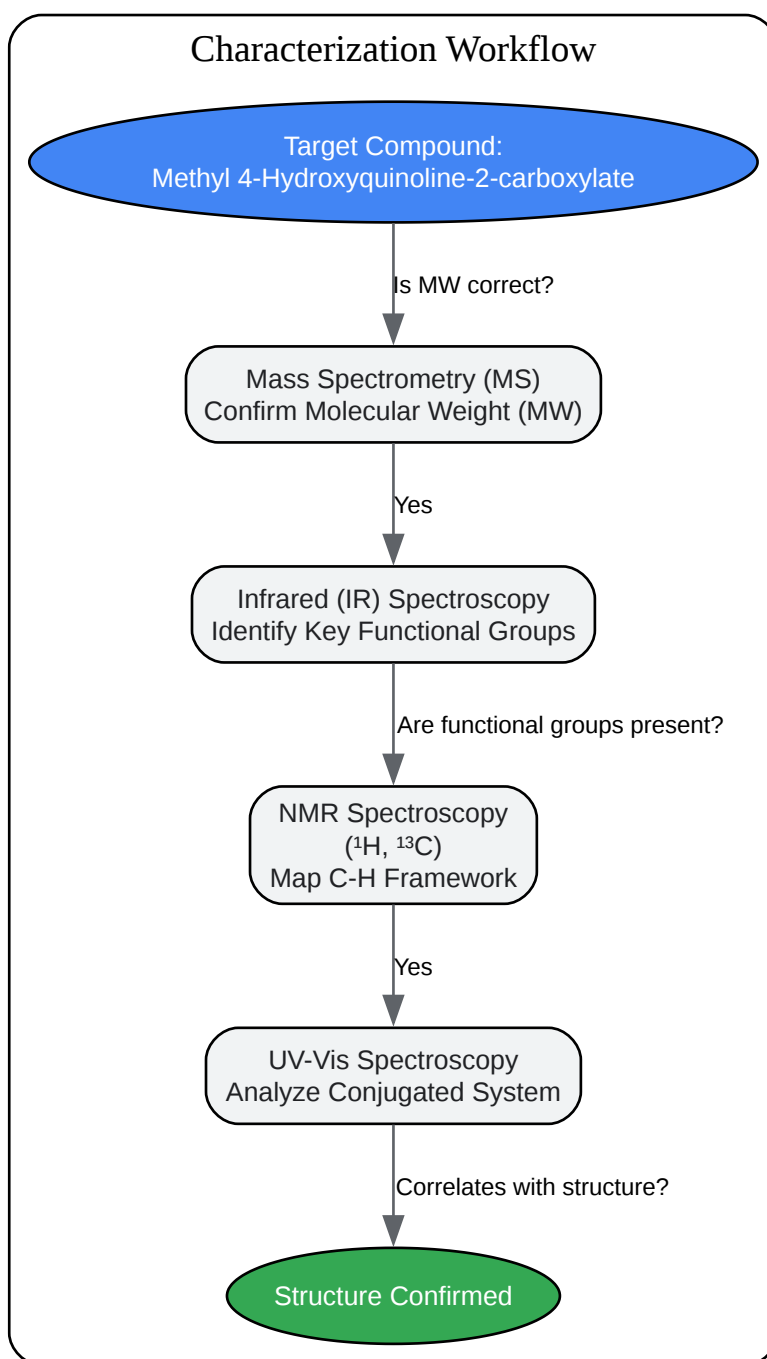
assessment are paramount in any research or drug development pipeline. This guide provides an in-depth, multi-technique spectroscopic protocol for the comprehensive characterization of this molecule, grounded in the principles of analytical chemistry and driven by the logic of structural elucidation. We will move beyond mere data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

## Foundational Analysis: Molecular Structure and Preliminary Assessment

Before delving into instrumental analysis, a foundational understanding of the target molecule's structure is essential. **Methyl 4-Hydroxyquinoline-2-carboxylate** (Molecular Formula:  $C_{11}H_9NO_3$ , Molecular Weight: 203.19 g/mol ) possesses several key features that will manifest distinct spectroscopic signatures:

- **Aromatic Quinoline Core:** A bicyclic heteroaromatic system that will dominate the aromatic region of the NMR spectra and produce strong UV absorption.
- **Hydroxyl Group (-OH):** A phenolic hydroxyl group at the C4 position, which is a labile proton observable in  $^1H$  NMR and will have a characteristic O-H stretching vibration in IR spectroscopy.
- **Methyl Ester Group (-COOCH<sub>3</sub>):** This group contains a carbonyl (C=O) function with a distinct IR stretch and a deshielded carbonyl carbon in  $^{13}C$  NMR. The methyl protons will appear as a sharp singlet in the  $^1H$  NMR spectrum.

The logical workflow for characterization begins with techniques that provide broad, confirmatory data (MS, IR) and progresses to those that offer detailed structural mapping (NMR).



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Caption: A logical workflow for the spectroscopic characterization of a target compound.

## Mass Spectrometry (MS): The First Checkpoint

Expertise & Experience: Mass spectrometry serves as the initial, non-negotiable checkpoint. Its primary role is to confirm the molecular weight of the synthesized compound, providing immediate validation of the target molecule's formation. For a polar, non-volatile molecule like **Methyl 4-Hydroxyquinoline-2-carboxylate**, Electrospray Ionization (ESI) is the technique of choice. It is a "soft" ionization method that typically keeps the molecule intact, yielding a prominent molecular ion peak, usually the protonated species  $[M+H]^+$  in positive ion mode.

## Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Utilize an LC-MS system equipped with an ESI source.
- Chromatography (Optional but Recommended): A brief chromatographic run (e.g., using a C18 column) can ensure the sample's purity is assessed before infusion into the mass spectrometer.
- MS Parameters (Positive ESI Mode):
  - Ion Source: ESI (+)
  - Scan Range: m/z 50-500
  - Capillary Voltage: ~3.5-4.5 kV
  - Drying Gas (N<sub>2</sub>): Set to an appropriate flow rate and temperature (e.g., 10 L/min, 300 °C) to facilitate desolvation.
- Data Acquisition: Acquire the mass spectrum, focusing on the expected mass for the protonated molecule.

## Data Presentation and Interpretation

The primary goal is to locate the ion corresponding to the molecular formula C<sub>11</sub>H<sub>9</sub>NO<sub>3</sub> plus a proton (H<sup>+</sup>).

Ion Species	Calculated m/z	Observed m/z	Interpretation
[M+H] <sup>+</sup>	204.0604	~204.09[7]	Confirms the molecular weight of the target compound.
[M+Na] <sup>+</sup>	226.0423	~226.05	Often observed as a sodium adduct, further validating the MW.

The observation of a strong signal at  $m/z \approx 204$  definitively confirms the molecular weight, providing the confidence needed to proceed with more detailed structural analysis. High-resolution mass spectrometry (HRMS) can further increase confidence by providing an exact mass that confirms the elemental composition.[8][9]

## Infrared (IR) Spectroscopy: Functional Group Fingerprinting

**Expertise & Experience:** While MS confirms what the molecule is by weight, IR spectroscopy begins to tell us what it's made of by identifying its constituent functional groups. Each functional group vibrates at a characteristic frequency when irradiated with infrared light, providing a unique "fingerprint." For this molecule, we are particularly interested in identifying the O-H, C=O, and aromatic C=C/C=N bonds.

## Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Sample Preparation:** Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No KBr pellet preparation is required, making ATR a rapid and efficient method.
- **Background Scan:** Perform a background scan with a clean, empty ATR crystal to subtract atmospheric (H<sub>2</sub>O, CO<sub>2</sub>) absorbances.
- **Sample Scan:** Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm<sup>-1</sup>.

- Data Processing: Perform an ATR correction if necessary and baseline correct the spectrum for clear presentation.

## Data Presentation and Interpretation

The IR spectrum provides a visual map of the molecule's functional groups.

Frequency Range (cm <sup>-1</sup> )	Vibration Type	Expected Appearance	Rationale
3400-3200	O-H stretch (phenolic)	Broad, strong	Hydrogen bonding broadens the signal significantly.[10]
3100-3000	C-H stretch (aromatic)	Medium, sharp	Characteristic of sp <sup>2</sup> C-H bonds in the quinoline ring.
2960-2850	C-H stretch (aliphatic)	Weak, sharp	From the methyl ester group.
~1725-1700	C=O stretch (ester)	Strong, sharp	The carbonyl of the methyl ester is a strong IR absorber. [11]
1640-1450	C=C / C=N stretches	Multiple strong to medium bands	Aromatic ring breathing and stretching modes of the quinoline core.[12]
~1250-1100	C-O stretch (ester)	Strong	C-O single bond stretch associated with the ester linkage. [13]

The simultaneous presence of a broad O-H band, a strong C=O band, and aromatic C=C/C=N bands provides a self-validating system, confirming the major structural components of **Methyl 4-Hydroxyquinoline-2-carboxylate**.

# Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Experience: NMR is the cornerstone of structural elucidation.  $^1\text{H}$  NMR reveals the number and connectivity of protons, while  $^{13}\text{C}$  NMR maps the underlying carbon skeleton. The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO- $d_6$ ) is an excellent choice for this compound because it readily dissolves the molecule and its residual water peak does not obscure key signals. Crucially, it allows for the observation of exchangeable protons like the phenolic -OH, which would be lost in solvents like  $\text{D}_2\text{O}$ .

## Experimental Protocol: $^1\text{H}$ and $^{13}\text{C}$ NMR

- Sample Preparation: Accurately weigh and dissolve ~5-10 mg of the sample in ~0.6 mL of DMSO- $d_6$ .
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-pulse  $^1\text{H}$  spectrum.
  - Ensure a sufficient number of scans for a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum. This requires a longer acquisition time due to the low natural abundance of  $^{13}\text{C}$ .
  - (Optional but Recommended) Run a DEPT-135 experiment to differentiate between  $\text{CH}/\text{CH}_3$  (positive signals) and  $\text{CH}_2$  (negative signals) carbons. Quaternary carbons will be absent.

## Data Presentation and Interpretation: $^1\text{H}$ NMR

The  $^1\text{H}$  NMR spectrum provides a precise count and description of each unique proton environment.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
~11.32[7]	s (broad)	1H	-	4-OH
~8.05[7]	d	1H	8.5	H-5
~7.96[7]	d	1H	8.5	H-8
~7.58[7]	t	1H	7.0	H-7
~7.25[7]	t	1H	7.0	H-6
~6.48[7]	s	1H	-	H-3
~3.52[7]	s	3H	-	-OCH <sub>3</sub>

#### Causality Behind Assignments:

- The most downfield signal at 11.32 ppm is a broad singlet, characteristic of an acidic, hydrogen-bonded phenolic proton.[7]
- The aromatic protons (H-5 to H-8) appear in their expected region (7.2-8.1 ppm). The coupling patterns (doublets and triplets) are consistent with an ortho-substituted benzene ring moiety.[7]
- The singlet at 6.48 ppm is assigned to H-3, which has no adjacent protons to couple with.[7]
- The sharp singlet integrating to 3H at 3.52 ppm is unambiguously assigned to the methyl ester protons.[7]

## Data Presentation and Interpretation: <sup>13</sup>C NMR

The <sup>13</sup>C NMR spectrum confirms the carbon count (11 unique carbons) and identifies the chemical environment of each.

Chemical Shift ( $\delta$ , ppm)	Carbon Type	Assignment
~175	Quaternary	C-4
~165	Quaternary	C=O (Ester)
~148	Quaternary	C-2
~140	Quaternary	C-8a
~132	CH	C-7
~125	CH	C-5
~124	CH	C-6
~119	Quaternary	C-4a
~118	CH	C-8
~105	CH	C-3
~52	CH <sub>3</sub>	-OCH <sub>3</sub>

Note: These are estimated shifts based on data from closely related quinoline structures and general principles. Specific values may vary.[14][15]

#### Causality Behind Assignments:

- The ester carbonyl carbon (C=O) is expected at the most downfield position (~165 ppm).[15]
- Carbons attached to electronegative atoms (C-2, C-4) are also significantly deshielded.
- The remaining aromatic carbons appear in the typical 105-140 ppm range.
- The aliphatic methyl carbon (-OCH<sub>3</sub>) is the most upfield signal at ~52 ppm.

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